molecular formula C4H7N3O B13618963 O-[(1H-imidazol-5-yl)methyl]hydroxylamine

O-[(1H-imidazol-5-yl)methyl]hydroxylamine

Cat. No.: B13618963
M. Wt: 113.12 g/mol
InChI Key: DMAJXJBCAAMVCT-UHFFFAOYSA-N
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Description

O-[(1H-imidazol-5-yl)methyl]hydroxylamine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(1H-imidazol-5-yl)methyl]hydroxylamine typically involves the reaction of hydroxylamine with an imidazole derivative. One common method is the condensation of hydroxylamine with ethyl glyoxalate to form an N-oxide intermediate, which then undergoes further reactions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the compound.

Chemical Reactions Analysis

Types of Reactions

O-[(1H-imidazol-5-yl)methyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into different imidazole derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

O-[(1H-imidazol-5-yl)methyl]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-[(1H-imidazol-5-yl)methyl]hydroxylamine involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can influence its biological activity. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride: Another imidazole derivative with different functional groups.

    Imidazole N-oxides: Compounds with an oxidized imidazole ring.

Uniqueness

O-[(1H-imidazol-5-yl)methyl]hydroxylamine is unique due to its specific structure, which combines the imidazole ring with a hydroxylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

O-(1H-imidazol-5-ylmethyl)hydroxylamine

InChI

InChI=1S/C4H7N3O/c5-8-2-4-1-6-3-7-4/h1,3H,2,5H2,(H,6,7)

InChI Key

DMAJXJBCAAMVCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CON

Origin of Product

United States

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